molecular formula C14H13ClN2O4S2 B8553753 2-[2-(2-Chlorophenyl)ethenesulfonamido]benzene-1-sulfonamide

2-[2-(2-Chlorophenyl)ethenesulfonamido]benzene-1-sulfonamide

Cat. No. B8553753
M. Wt: 372.8 g/mol
InChI Key: PZVACPHKBWKVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Chlorophenyl)ethenesulfonamido]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H13ClN2O4S2 and its molecular weight is 372.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(2-Chlorophenyl)ethenesulfonamido]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(2-Chlorophenyl)ethenesulfonamido]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[2-(2-Chlorophenyl)ethenesulfonamido]benzene-1-sulfonamide

Molecular Formula

C14H13ClN2O4S2

Molecular Weight

372.8 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)ethenylsulfonylamino]benzenesulfonamide

InChI

InChI=1S/C14H13ClN2O4S2/c15-12-6-2-1-5-11(12)9-10-22(18,19)17-13-7-3-4-8-14(13)23(16,20)21/h1-10,17H,(H2,16,20,21)

InChI Key

PZVACPHKBWKVIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CC=CC=C2S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Aminobenzene sulfonamide (153 mg, 0.89 mmol) was added in one portion to a solution of 2-(2-chloro-phenyl)-ethenesulfonyl chloride (150 mg, 0.63 mmol) in pyridine (2 mL) at RT. After 30 minutes of stirring, no more starting material was detected by tlc. The reaction mixture was concentrated under reduced pressure and the residue was taken up in ethyl acetate and a small amount of methanol. The organic phase was washed with 1N HCl, saturated sodium bicarbonate, dried over MgSO4, and concentrated under reduced pressure. Purification by preparative tlc afforded the target compound, which was then recrystallized from ethyl acetate/pentane/diethyl ether to afford the title compound (85 mg, 36%) as a white solid.
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
36%

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